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PF-AKT400 Dosing and Efficacy Data
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Compound Focus: PF-AKT400
Cat. No.: S548344

The table below summarizes the key quantitative data from in vivo studies involving PF-AKT400, which

used a consistent twice-daily (b.i.d.) oral dosing schedule [1] [2].

Efficacy Outcome

Dosing Treatment Combination
Cancer Model . (Tumor Growth
Schedule Duration o Agent
Inhibition - TGI)
PC3 Prostate 100 mg/kg, 10 days 75% TGl -
Carcinoma b.i.d., p.o.
Colo205 150 mg/kg, 10 days 60% TGl -
Colorectal b.i.d., p.o.
Carcinoma
PC3 Prostate 75 mg/kg, 10 days 98% TGl Rapamycin (10
Carcinoma b.i.d., p.o. mg/kg, i.p.)

Experimental Protocol for In Vivo Efficacy Studies
Here is a detailed methodology for the in vivo efficacy study, which you can adapt for your own research [1]
[2].

¢ Animal Model: Use mouse xenograft models (e.g., PC3 prostate carcinoma or Colo205 colorectal
carcinoma cells implanted in immunocompromised mice).
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e Compound Formulation: Prepare PF-AKT400 in a vehicle suitable for oral gavage. A suggested
vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

e Dosing Regimen:

o Administer PF-AKT400 orally (p.o.) at the desired dose (e.g., 75, 100, or 150 mg/kg).
o Dosing should be performed twice daily (b.i.d.), with approximately 10-12 hours between doses.
o Continue the treatment for the planned duration (e.g., 10 days).

e Tumor Monitoring: Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers.
Calculate tumor growth inhibition (TGI) by comparing the final tumor volumes in the treatment group
to the control group.

¢ Pharmacodynamic (PD) Analysis:

o At the end of the study, collect tumor and plasma samples at various time points after the final
dose (e.g., 0.5h, 1h, 2-4h).
o Analyze tumor lysates via immunoblotting to assess PD markers such as:
= Reduction in S6 phosphorylation (indicating pathway inhibition).
= Hyperphosphorylation of Akt (a feedback effect commonly observed with Akt
inhibitors).

¢ Pharmacokinetic (PK) Analysis: Measure plasma drug concentrations over time using methods like

LC-MS/MS to determine parameters like peak concentration (Cmax) and time to peak (Tmax).

Mechanism of Action and Signaling Pathway

PF-AKT400 is a potent, ATP-competitive, and broadly selective inhibitor of the Akt kinase (also known as
Protein Kinase B) [1]. It exhibits 900-fold greater selectivity for PKBa (Akt1) (IC50 = 0.5 nM) over PKA
(IC50 = 450 nM) [1]. The following diagram illustrates the signaling pathway it targets and its cellular

effects.
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The Akt pathway promotes cell survival, growth, and proliferation [3] [4]. PF-AKT400 directly inhibits
Akt, preventing the phosphorylation of its downstream effectors, which leads to reduced cell survival and

growth signaling [1].

Frequently Asked Questions for Technical Support

Q1: What is the typical cellular IC50 value for PF-AKT400? The cellular IC50 for PF-AKT400,
measured by the inhibition of AKT1-mediated GSK3a phosphorylation in human U-87MG glioblastoma
cells, is 0.31 pM after 1 hour of treatment [1] [2].

Q2: How should I confirm that PF-AKT400 is working in my in vivo experiment? To confirm target
engagement, analyze tumor lysates using immunoblotting. Key pharmacodynamic (PD) markers to monitor

dre:

¢ Asignificant reduction in S6 phosphorylation.

e Hyperphosphorylation of Akt at Ser473, which is a common feedback mechanism upon pathway
inhibition [1] [2]. The peak PD response for p-S6 reduction is typically observed 2-4 hours post-
administration [1].

Q3: I am not seeing the expected efficacy. What could be the issue?

e Check your dosing schedule: PF-AKT400 has a relatively short plasma half-life. The b.i.d. schedule
is crucial to maintain effective drug exposure throughout the day. Confirm that doses are given
approximately 12 hours apart.

e Verify combination agent timing: If used in combination with Rapamycin, ensure the dosing
schedule for both compounds is optimized based on their respective PK/PD profiles.

¢ Confirm formulation and stability: Ensure the compound is freshly prepared in the recommended
vehicle and administered correctly.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [PF-AKT400 Dosing and Efficacy Data]. Smolecule, [2026]. [Online
PDF]. Available at: [https://www.smolecule.com/products/b548344#pf-akt400-dosing-schedule-b-i-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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